2-(4-chlorothiophen-2-yl)acetonitrile
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Overview
Description
2-(4-Chlorothiophen-2-yl)acetonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound features a thiophene ring substituted with a chlorine atom at the 4-position and an acetonitrile group at the 2-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorothiophen-2-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorothiophene.
Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorothiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
2-(4-Chlorothiophen-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromothiophen-2-yl)acetonitrile
- 2-(4-Methylthiophen-2-yl)acetonitrile
- 2-(4-Fluorothiophen-2-yl)acetonitrile
Uniqueness
2-(4-Chlorothiophen-2-yl)acetonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs
Properties
CAS No. |
2228272-65-7 |
---|---|
Molecular Formula |
C6H4ClNS |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
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